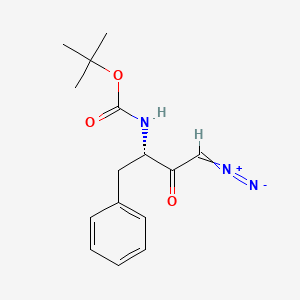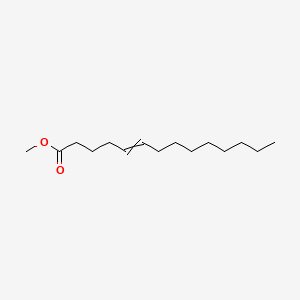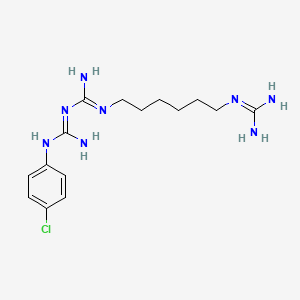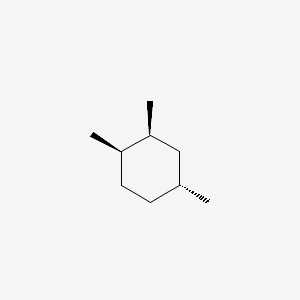
Ertapenem Methyl Ester Sodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ertapenem Methyl Ester Sodium Salt is a derivative of Ertapenem, a carbapenem antibiotic. This compound is known for its broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. It is structurally related to beta-lactam antibiotics and is used to treat moderate to severe infections caused by susceptible bacteria .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ertapenem Methyl Ester Sodium Salt involves several steps. One common method includes the protection of the carboxyl group of Ertapenem, followed by esterification to form the methyl ester. The protected intermediate is then deprotected to yield the final product . The reaction conditions typically involve the use of organic solvents such as ethyl acetate, alcohol, and isopropyl ether .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar synthetic routes. The process includes isolation of the monoprotected Ertapenem acid or its monosodium salt, followed by deprotection to obtain the final product . The use of high-performance liquid chromatography (HPLC) is common for purification and quality control .
化学反応の分析
Types of Reactions
Ertapenem Methyl Ester Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
科学的研究の応用
Ertapenem Methyl Ester Sodium Salt has several scientific research applications:
Chemistry: Used in the study of carbapenem antibiotics and their derivatives.
Biology: Investigated for its antibacterial properties and interactions with bacterial cells.
Medicine: Used in the development of new antibiotics and treatment of bacterial infections.
Industry: Employed in the production of pharmaceutical formulations and quality control studies
作用機序
Ertapenem Methyl Ester Sodium Salt exerts its effects by binding to and inhibiting bacterial penicillin-binding proteins (PBPs). This inhibition disrupts the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, leading to cell wall biosynthesis inhibition and ultimately bacterial cell death .
類似化合物との比較
Similar Compounds
Imipenem: Another carbapenem antibiotic with a broad spectrum of activity.
Meropenem: Similar to Ertapenem but with different pharmacokinetic properties.
Doripenem: A carbapenem antibiotic with activity against a wide range of bacteria
Uniqueness
Ertapenem Methyl Ester Sodium Salt is unique due to its long-acting nature and stability against dehydropeptidase-I hydrolysis. Unlike Imipenem, it does not require co-administration with cilastatin, making it more convenient for clinical use .
特性
CAS番号 |
1632985-10-4 |
|---|---|
分子式 |
C₂₃H₂₆N₃NaO₇S |
分子量 |
511.52 |
同義語 |
3-[[(3S,5S)-5-[[[3-(Ethoxycarbonyl)phenyl]amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid Sodium Salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[(1S)-1-propanoyloxyethyl]oxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1142140.png)


![Sodium;4-[2-[2-[2-chloro-3-[2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B1142146.png)




